The synthesis of (5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. While specific synthetic procedures for this compound are not extensively detailed in the literature, compounds with similar structures have been synthesized using standard organic synthesis techniques such as:
Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity during these synthetic steps.
The molecular structure of (5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone reveals several key features:
The canonical SMILES representation of this compound is C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(S4)Cl
, which provides insight into its connectivity and stereochemistry .
(5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can participate in various chemical reactions typical for compounds containing thiophene, quinoline, and pyrrolidine functionalities:
These reactions are essential for exploring modifications that could enhance the compound's efficacy or selectivity in biological applications.
Further studies employing molecular docking or biochemical assays would be required to elucidate the precise mechanism of action for this compound.
The physical and chemical properties of (5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone include:
These properties are crucial for understanding the handling requirements and potential applications of the compound in laboratory settings.
(5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone holds promise in various scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: